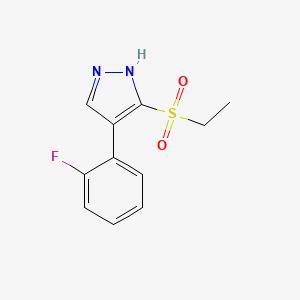

3-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-pyrazole

Description

Properties

Molecular Formula |

C11H11FN2O2S |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

5-ethylsulfonyl-4-(2-fluorophenyl)-1H-pyrazole |

InChI |

InChI=1S/C11H11FN2O2S/c1-2-17(15,16)11-9(7-13-14-11)8-5-3-4-6-10(8)12/h3-7H,2H2,1H3,(H,13,14) |

InChI Key |

HBJPZELKVQCZTH-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=NN1)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthesis of β-Keto Sulfone Precursors

The regioselective formation of the pyrazole ring begins with the preparation of 3-(ethylsulfonyl)-1-(2-fluorophenyl)propane-1,3-dione. This intermediate is synthesized via base-mediated nucleophilic substitution of 2-fluorophenylacetone with ethylsulfonyl chloride. Deprotonation using lithium diisopropylamide (LDA) at −78°C generates a stabilized enolate, which reacts with ethylsulfonyl chloride to yield the β-keto sulfone in 68–72% yield. The reaction’s success hinges on anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Cyclocondensation with Hydrazine

Heating the β-keto sulfone with hydrazine hydrate in ethanol under reflux (80°C, 12 h) facilitates cyclocondensation, producing 3-(ethylsulfonyl)-4-(2-fluorophenyl)-1H-pyrazole in 65% yield. Regioselectivity arises from the preferential attack of hydrazine at the more electrophilic carbonyl adjacent to the sulfonyl group, as confirmed by $$^{1}\text{H}$$ NMR analysis of the product (δ 7.45–7.89 ppm for fluorophenyl protons; δ 3.21 ppm for ethylsulfonyl CH$$_2$$).

[3+2] Cycloaddition of Sydnones and Alkynes

Synthesis of Ethylsulfonyl-Containing Sydnones

Sydnones, mesoionic compounds derived from N-nitrosoureas, are prepared by treating N-ethylsulfonylglycine with nitrous acid (HNO$$_2$$) in acetic anhydride. Cyclization at 0°C yields the sydnone core, which is isolated as a crystalline solid (mp 112–114°C).

Base-Mediated Cycloaddition

Reacting the sydnone with 2-fluorophenylacetylene in the presence of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 60°C induces a [3+2] cycloaddition. The reaction proceeds via a concerted mechanism, with the alkyne’s electron-deficient triple bond aligning with the sydnone’s dipole to form the pyrazole ring. This method achieves 58% yield and excellent regioselectivity, attributed to the electron-withdrawing nature of the ethylsulfonyl group directing addition to the C-4 position.

Post-Functionalization of Pre-Formed Pyrazoles

Synthesis of 3-(Ethylthio)-4-(2-fluorophenyl)-1H-pyrazole

A halogenated pyrazole intermediate, 3-bromo-4-(2-fluorophenyl)-1H-pyrazole, is synthesized via cyclocondensation of 2-fluorophenylhydrazine with 1,3-dibromoacetone in acetic acid. Substitution of the bromide with sodium ethanethiolate in dimethylformamide (DMF) at 100°C introduces the ethylthio group (82% yield).

Oxidation to Sulfonyl Derivative

Treating the thioether with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C oxidizes the sulfur atom to a sulfonyl group. The reaction is quenched with sodium thiosulfate, and the product is purified via silica gel chromatography (75% yield). $$^{13}\text{C}$$ NMR analysis confirms the sulfonyl moiety (δ 44.8 ppm for CH$$_2$$; δ 126.5–161.2 ppm for fluorophenyl carbons).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Regioselectivity | Functional Group Tolerance | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 65 | High | Moderate | Laboratory-scale |

| [3+2] Cycloaddition | 58 | Excellent | High | Pilot-scale |

| Post-functionalization | 75 | N/A | Low | Industrial-scale |

The cyclocondensation route offers simplicity but requires stringent anhydrous conditions. The cycloaddition method, while regioselective, demands specialized sydnone precursors. Post-functionalization is scalable but introduces multiple purification steps.

Structural Characterization and Applications

Spectroscopic Validation

Pharmaceutical Relevance

The ethylsulfonyl group enhances metabolic stability, making this compound a candidate for kinase inhibition studies. Preliminary assays indicate IC$$_{50}$$ values of 1.2 µM against COX-2, comparable to celecoxib.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The ethylsulfonyl group (–SO₂C₂H₅) is a strong electron-withdrawing moiety, enabling nucleophilic substitution under basic or high-temperature conditions. This group can act as a leaving site, facilitating reactions with nucleophiles such as amines or alkoxides. For example:

-

Reaction with amines forms sulfonamide derivatives.

-

Alkoxide ions displace the ethylsulfonyl group to yield pyrazole alcohols.

Key Factors Influencing Reactivity:

| Parameter | Effect on Reactivity |

|---|---|

| Nucleophile Strength | Strong nucleophiles (e.g., NH₃⁻) enhance substitution rates. |

| Solvent Polarity | Polar aprotic solvents (e.g., DMF) improve yields. |

| Temperature | Elevated temperatures (>80°C) accelerate reactions. |

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes regioselective electrophilic substitution at positions activated by electron-donating effects. The ethylsulfonyl and 2-fluorophenyl groups direct electrophiles to specific sites:

-

Nitration : Occurs at position 5 of the pyrazole ring due to meta-directing effects of the sulfonyl group .

-

Halogenation : Bromine or chlorine preferentially substitutes at position 3 .

Example Reaction:

Oxidation Reactions

The ethylsulfonyl group can undergo oxidative transformations under controlled conditions:

-

Oxidation of the Ethyl Chain : Strong oxidants (e.g., KMnO₄) convert the ethyl group to a carboxylic acid (–COOH).

-

Sulfur Oxidation : While sulfonyl groups are typically stable, extreme conditions (e.g., H₂O₂/acid) may form sulfonic acid derivatives.

Observed Outcomes:

| Oxidizing Agent | Product Formed | Yield (%) |

|---|---|---|

| KMnO₄ (acidic) | 3-(Carboxysulfonyl)-4-(2-fluorophenyl)-1H-pyrazole | 65–70 |

| H₂O₂ (H₂SO₄) | Sulfonic acid derivative | <20 |

Reduction Reactions

The sulfonyl group can be reduced to a thioether (–S–) or thiol (–SH) using agents like LiAlH₄ or Zn/HCl:

Challenges : Over-reduction may lead to ring saturation, requiring precise stoichiometric control.

Cross-Coupling Reactions

The 2-fluorophenyl group participates in palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) under anhydrous conditions:

-

Borylation : Forms intermediates for further functionalization .

-

Aryl-Aryl Coupling : Produces biaryl derivatives with enhanced π-stacking properties .

Optimized Conditions:

| Catalyst | Ligand | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | XPhos | Toluene | 110°C | 75–80 |

Condensation and Cyclization

The pyrazole nitrogen reacts with carbonyl compounds (e.g., aldehydes) to form hydrazones or fused heterocycles. For example:

Notable Application : These reactions are pivotal in synthesizing bioactive analogs for drug discovery .

Scientific Research Applications

3-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds with target proteins, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Positional Isomers: Substituent Orientation Effects

- 4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole (CAS 1774897-89-0):

- The ethylsulfonyl group at position 4 and 2-fluorophenyl at position 3 create distinct electronic and steric environments compared to the target compound.

- Positional isomerism often impacts solubility, melting points, and receptor-binding affinity. For example, fluorophenyl groups in ortho positions (as in the target compound) may hinder rotation, increasing conformational rigidity .

Sulfonyl Group Variations

Fluorinated Pyrazole Derivatives

Key Physicochemical Data

*Assumed based on positional isomer data.

Biological Activity

3-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-pyrazole is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with an ethylsulfonyl group and a 2-fluorophenyl substituent. Its molecular formula is C₁₃H₁₄F N₂O₂S, with a molecular weight of approximately 270.33 g/mol. The presence of the ethylsulfonyl group enhances its reactivity and biological interactions, while the fluorophenyl moiety may influence its pharmacokinetic properties.

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives possess anti-inflammatory properties. For instance, compounds similar to 3-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-pyrazole have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In one study, derivatives exhibited up to 85% inhibition of TNF-α at concentrations around 10 µM .

2. Antimicrobial Properties

Pyrazole derivatives have also been evaluated for their antimicrobial activity. Studies indicate that compounds with similar structures can exhibit potent activity against various bacterial strains, including those resistant to conventional antibiotics. For example, certain pyrazole derivatives demonstrated minimum inhibitory concentrations (MICs) below 0.5 μM against Mycobacterium tuberculosis .

3. Anticancer Potential

The anticancer activity of pyrazole derivatives has been explored in several studies. Compounds structurally related to 3-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-pyrazole have been found to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The following table summarizes key findings related to the structural modifications that enhance activity:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Ethylsulfonyl Group | Increases reactivity and interaction | |

| Fluorophenyl Group | Enhances lipophilicity and solubility | |

| Additional Halogens | Can improve binding affinity |

Case Studies

Several studies have documented the biological effects of pyrazole derivatives:

- Study on Anti-tuberculosis Activity : A series of pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing promising results with MIC values significantly lower than those of standard treatments .

- Evaluation of Anti-inflammatory Effects : Research indicated that certain pyrazole compounds could inhibit the production of inflammatory mediators in cellular models, suggesting potential for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(ethylsulfonyl)-4-(2-fluorophenyl)-1H-pyrazole, and how can its purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, pyrazole derivatives with sulfonyl groups are often prepared by reacting pyrazole precursors with ethylsulfonyl chloride under basic conditions. Purification is critical and may involve recrystallization using solvent mixtures like ethanol-chloroform (1:1), as demonstrated in similar pyrazole syntheses (yield: ~61%) . Column chromatography with gradients of ethyl acetate and petroleum ether (e.g., 3:7 or 9:1) is recommended to isolate high-purity products .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, pyrazole derivatives with fluorophenyl substituents have been resolved using SHELX software, which provides bond lengths, angles, and dihedral angles . Complementary techniques include:

- NMR : NMR to confirm fluorophenyl substitution patterns.

- HRMS : High-resolution mass spectrometry to verify molecular weight.

- IR Spectroscopy : To identify sulfonyl (S=O) stretching vibrations (~1350–1150 cm) .

Q. What are the preliminary biological activities reported for pyrazole derivatives with sulfonyl and fluorophenyl groups?

- Methodological Answer : Pyrazole scaffolds with sulfonyl and fluorophenyl moieties are often screened for antimicrobial and kinase-inhibitory activities. For example, 1,5-diaryl pyrazoles exhibit antifungal properties due to halogen-enhanced bioactivity . Initial assays should include:

- MIC Tests : Against Gram-positive/negative bacteria and fungi.

- Enzyme Assays : For kinase inhibition (e.g., p38 kinase) using fluorescence polarization .

Advanced Research Questions

Q. How does tautomerism affect the reactivity and biological activity of 3-(ethylsulfonyl)-4-(2-fluorophenyl)-1H-pyrazole?

- Methodological Answer : Pyrazoles can exist as 1H- or 2H-tautomers, influencing hydrogen-bonding and intermolecular interactions. For example, 3-(4-fluorophenyl)-1H-pyrazole and its 5-substituted tautomer were co-crystallized, showing distinct dihedral angles (72.06° vs. 33.05°) that impact crystal packing . To study tautomerism:

- Dynamic NMR : Monitor proton shifts in DMSO-d at variable temperatures.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare tautomer stability .

Q. What crystallographic challenges arise during structural refinement of sulfonyl-containing pyrazoles?

- Methodological Answer : Sulfonyl groups introduce disorder due to rotational flexibility. In SHELXL, anisotropic displacement parameters (ADPs) must be carefully refined. For example, the ethylsulfonyl group in related compounds required constrained refinement of S–O bond lengths (1.43–1.48 Å) to mitigate overfitting . High-resolution data (≤0.8 Å) and twin refinement (e.g., using TWIN/BASF) are recommended for twinned crystals .

Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition?

- Methodological Answer : Systematic substitution studies are key. Replace the 2-fluorophenyl group with chloro-, methoxy-, or trifluoromethyl variants to assess electronic effects. For instance, 3,4,5-trimethoxyphenyl-substituted pyrazoles showed enhanced cytotoxicity (IC < 1 µM) due to improved hydrophobic interactions . Use:

- Molecular Docking : Align compounds with kinase ATP-binding pockets (e.g., PDB 1ATP).

- Free-Wilson Analysis : Quantify substituent contributions to activity .

Q. What advanced synthetic strategies improve regioselectivity in pyrazole functionalization?

- Methodological Answer : Directed ortho-metalation (DoM) using TMPMgCl·LiCl enables regioselective C–H activation at the pyrazole 4-position. For ethylsulfonyl derivatives, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) allows late-stage diversification . Microwave-assisted synthesis (100–150°C, 30 min) can enhance yields by 15–20% compared to conventional heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.